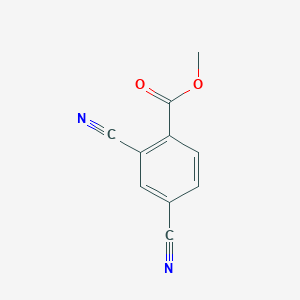

Methyl 2,4-dicyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dicyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c1-14-10(13)9-3-2-7(5-11)4-8(9)6-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWDZMBOCCUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744300 | |

| Record name | Methyl 2,4-dicyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58331-99-0 | |

| Record name | Methyl 2,4-dicyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,4-Dicyanobenzoate from 2,4-Dicyanobenzoic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis of methyl 2,4-dicyanobenzoate, a key intermediate in various synthetic applications, from 2,4-dicyanobenzoic acid. The primary focus is on the acid-catalyzed esterification, a robust and widely applicable method. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction yield and purity. The information presented herein is curated to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction: Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both an ester and two nitrile groups, allows for diverse chemical transformations. The nitrile functionalities can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, while the methyl ester can be hydrolyzed or transesterified. This versatility makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and functional materials. The efficient and reliable synthesis of this compound is therefore of significant interest to the scientific community.

The Synthetic Pathway: Fischer-Speier Esterification

The most common and direct method for converting a carboxylic acid to its corresponding methyl ester is the Fischer-Speier esterification.[1] This reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst.[2][3]

2.1. Mechanistic Insights

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][4] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][5]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[1] This leads to the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[2]

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.[1]

The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product side.[2] This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, and/or by removing the water formed during the reaction.[2][4]

2.2. The Role of the Acid Catalyst

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[2] The catalyst's primary role is to activate the carboxylic acid towards nucleophilic attack.[6] While effective, strong mineral acids can sometimes lead to side reactions, especially with sensitive substrates.

2.3. Influence of Substituents

The presence of two electron-withdrawing cyano groups on the benzoic acid ring increases the acidity of the carboxylic acid. This can make the carbonyl carbon more electrophilic and potentially enhance the rate of the esterification reaction.[6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,4-Dicyanobenzoic acid | C₉H₄N₂O₂ | 172.15 | ≥98% | e.g., Sigma-Aldrich |

| Methanol (anhydrous) | CH₃OH | 32.04 | ≥99.8% | e.g., Fisher Scientific |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 95-98% | e.g., VWR |

| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - | Laboratory prepared |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | e.g., Acros Organics |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | e.g., J.T.Baker |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS grade | e.g., EMD Millipore |

3.2. Reaction Workflow

Caption: Workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dicyanobenzoic acid (e.g., 10.0 g, 58.1 mmol).

-

Addition of Reagents: To the flask, add a large excess of anhydrous methanol (e.g., 150 mL). Stir the mixture to dissolve the solid.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL, 37.5 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the cooled reaction mixture into a beaker containing ice-water (e.g., 300 mL).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 75 mL).

-

Neutralization: Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[6] This step neutralizes any remaining acid.

-

Drying and Filtration: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

3.4. Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure. The ¹H NMR spectrum should show a characteristic singlet for the methyl ester protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N (nitrile) and C=O (ester carbonyl) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Troubleshooting and Optimization

Low yields in Fischer esterification can often be attributed to incomplete reaction or hydrolysis of the product during work-up.[6] To optimize the reaction:

-

Ensure Anhydrous Conditions: The presence of water will shift the equilibrium back towards the starting materials.[2] Use anhydrous methanol and dry glassware.

-

Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Insufficient heating can lead to an incomplete reaction.

-

Catalyst Loading: The amount of acid catalyst can be adjusted. Too little may result in a slow reaction, while too much can lead to side reactions.

-

Efficient Water Removal: For particularly challenging esterifications, a Dean-Stark apparatus can be used to remove water azeotropically.[2]

Conclusion

The synthesis of this compound from 2,4-dicyanobenzoic acid via Fischer-Speier esterification is a reliable and scalable method. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity. This guide provides the necessary theoretical background and practical steps to enable researchers and scientists to successfully perform this important transformation.

References

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids. [Link]

- Google Patents.

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

-

Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

-

YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]

-

YouTube. Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). [Link]

Sources

"Methyl 2,4-dicyanobenzoate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2,4-dicyanobenzoate, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and potential applications, with a focus on insights relevant to drug discovery and development.

Core Molecular Attributes

This compound is a small molecule characterized by a benzene ring substituted with a methyl ester and two nitrile groups. These functional groups impart unique reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 58331-99-0 | [1] |

| Molecular Formula | C₁₀H₆N₂O₂ | Inferred from structure |

| Molecular Weight | 186.17 g/mol | Calculated |

Molecular Structure:

Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dicyanobenzoic acid.

-

Reagent Addition: Add an excess of methanol to act as both a reagent and a solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

The choice of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product side, thus increasing the yield.

Applications in Drug Discovery and Development

The dicyanobenzene motif is a key pharmacophore in various biologically active molecules. The nitrile groups can act as hydrogen bond acceptors, participate in dipole-dipole interactions, and serve as precursors for other functional groups such as amines and carboxylic acids.

Potential Roles in Medicinal Chemistry:

-

Scaffold for Library Synthesis: this compound can serve as a versatile starting material for the synthesis of a library of compounds for high-throughput screening. The nitrile and ester functionalities offer multiple points for chemical modification.

-

Enzyme Inhibition: The nitrile groups can interact with the active sites of enzymes, potentially leading to inhibitory activity. For example, cyanobenzenes have been explored as inhibitors for various proteases and kinases.

-

Metabolic Stability: The introduction of nitrile groups can sometimes enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

While direct applications of this compound in approved drugs are not prominently reported, its structural motifs are present in numerous investigational compounds. For instance, the cyanophenyl group is a common feature in inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic nitriles and esters should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for diverse chemical transformations, making it a valuable tool for the construction of complex molecular architectures. Further research into the reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

Spectroscopic data (NMR, IR, Mass Spec) of "Methyl 2,4-dicyanobenzoate"

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2,4-dicyanobenzoate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, a substituted aromatic compound with significant potential in materials science and pharmaceutical development. As a Senior Application Scientist, this document moves beyond a simple data repository. It is structured to offer a predictive and interpretive framework for researchers, scientists, and drug development professionals. In the absence of publicly available, consolidated experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and first principles of spectroscopy to present a highly accurate, predicted dataset for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each section explains the causality behind spectral features, outlines robust experimental protocols, and establishes a self-validating system for the unambiguous structural confirmation of this compound.

Molecular Structure and Electronic Influence

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic fingerprint. The molecule features three electron-withdrawing groups (EWGs): a methyl ester group (-COOCH₃) at position 1, and two nitrile groups (-C≡N) at positions 2 and 4.

-

Inductive and Resonance Effects: All three substituents exert a strong -I (negative inductive) and -R (negative resonance) effect. These effects significantly deshield the aromatic protons and carbons, shifting their corresponding NMR signals downfield.

-

Structural Uniqueness: The specific 2,4-dicyano arrangement creates a distinct electronic environment for the remaining three aromatic protons, leading to a predictable and characteristic splitting pattern in the ¹H NMR spectrum. Spectroscopic analysis is therefore fundamental for verifying this substitution pattern and ensuring isomeric purity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals in two distinct regions: the aromatic region and the aliphatic region (for the methyl ester group). The significant deshielding from the EWGs will push the aromatic proton signals to a high chemical shift (downfield).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

-

δ ~8.50 ppm (d, J ≈ 1.5 Hz, 1H): This signal corresponds to the proton at the C6 position (H-6). It is ortho to the C1-ester and meta to the C4-nitrile. It is expected to appear as a doublet due to coupling with H-5.

-

δ ~8.25 ppm (dd, J ≈ 8.0, 1.5 Hz, 1H): This signal is assigned to the proton at the C5 position (H-5). It is ortho to the C4-nitrile and meta to both the C2-nitrile and the C1-ester. It will be split into a doublet of doublets by H-6 and H-3.

-

δ ~8.10 ppm (d, J ≈ 8.0 Hz, 1H): This signal corresponds to the proton at the C3 position (H-3). It is ortho to both the C2-nitrile and C4-nitrile groups, making it highly deshielded. It appears as a doublet due to coupling with H-5.

-

δ ~4.00 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester (-OCH₃) protons. Its integration value of 3H confirms its identity.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display signals for all nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached groups and hybridization.[3]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

-

δ ~164 ppm (C): Quaternary carbon of the ester carbonyl group (-C =O).[4]

-

δ ~138-140 ppm (C): Quaternary aromatic carbon C4, directly attached to a nitrile group.

-

δ ~135-137 ppm (CH): Aromatic carbon C6.

-

δ ~134-136 ppm (C): Quaternary aromatic carbon C1, attached to the ester group.

-

δ ~133-135 ppm (CH): Aromatic carbon C5.

-

δ ~130-132 ppm (CH): Aromatic carbon C3.

-

δ ~118-120 ppm (C): Quaternary aromatic carbon C2, attached to a nitrile group.

-

δ ~116 ppm (C≡N): Carbon of the nitrile group at C4.[3]

-

δ ~114 ppm (C≡N): Carbon of the nitrile group at C2.

-

δ ~53 ppm (CH₃): Carbon of the methyl ester group (-OC H₃).[5]

Recommended Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing power for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H NMR and ~77 ppm for ¹³C NMR.[6]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) may be necessary to observe the quaternary carbons, which have longer relaxation times.

-

Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Below is a workflow diagram for NMR analysis.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[1][7]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from the two nitrile groups and the ester carbonyl group.

Predicted Characteristic IR Data (cm⁻¹):

-

~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching vibrations.[7]

-

~2960 cm⁻¹ (Weak): Aliphatic C-H stretching from the methyl group.

-

~2235 cm⁻¹ (Strong, Sharp): C≡N stretching vibration. This is a highly characteristic and intense band for nitriles.[1] The presence of two nitrile groups may lead to a slightly broadened or a doublet peak in this region.

-

~1730 cm⁻¹ (Strong, Sharp): C=O stretching vibration of the aromatic ester. This is another very strong and easily identifiable absorption.[8]

-

~1600, ~1470 cm⁻¹ (Medium): Aromatic C=C ring stretching vibrations.

-

~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the ester group.

-

~1100 cm⁻¹ (Medium): Symmetric C-O-C stretching of the ester group.

-

~800-900 cm⁻¹ (Strong): C-H out-of-plane ("oop") bending, characteristic of the aromatic substitution pattern.

Recommended Experimental Protocol: IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial to subtract atmospheric (H₂O, CO₂) and crystal absorptions from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful corroborating evidence for the proposed structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular formula for this compound is C₁₀H₆N₂O₂. The calculated monoisotopic mass is 186.043 g/mol . A strong peak at m/z = 186 is expected, confirming the molecular weight.

-

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (M-31): A very common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) to yield a stable acylium ion. Expect a prominent peak at m/z = 155 .

-

Loss of Carbon Monoxide (from m/z 155): The resulting acylium ion can further lose carbon monoxide (CO). This would produce a fragment at m/z = 127 .

-

Below is a diagram illustrating the predicted fragmentation.

Caption: Predicted EI-MS fragmentation pathway.

Recommended Experimental Protocol: Mass Spectrometry

Methodology (EI-MS via Direct Insertion Probe):

-

Sample Preparation: Load a microgram quantity of the sample into a capillary tube.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

-

Data Acquisition:

-

Insert the probe into the high-vacuum source.

-

Use a standard electron energy of 70 eV.

-

Slowly heat the probe to volatilize the sample into the ion source.

-

Scan a mass range of m/z 40-300 to detect the molecular ion and relevant fragments.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm it is consistent with the proposed structure.

Summary and Self-Validating Data

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others to build an unambiguous case for the structure of this compound.

| Technique | Predicted Data | Structural Confirmation |

| ¹H NMR | 3 aromatic protons with specific shifts and coupling; 1 methyl singlet (3H). | Confirms the 1,2,4-trisubstitution pattern and the presence of the methyl ester. |

| ¹³C NMR | 9 unique carbon signals. | Confirms the total number of unique carbons, including 2 nitrile and 1 carbonyl carbon. |

| IR Spec | Strong, sharp peaks at ~2235 cm⁻¹ (C≡N) and ~1730 cm⁻¹ (C=O). | Confirms the presence of both nitrile and aromatic ester functional groups. |

| Mass Spec | Molecular ion at m/z = 186; key fragment at m/z = 155. | Confirms the molecular weight and the characteristic ester fragmentation pattern. |

This integrated approach ensures that the identity and purity of this compound can be established with the highest degree of confidence, a critical requirement for any application in research or development.

References

- BenchChem.

- Supporting Information, Royal Society of Chemistry. (Provides typical NMR experimental details).

- Kumar, A. P., & Rao, G. R. Vibrational analysis of substituted benzonitriles. III. Transferability of force constants--the case of some halogeno-, methoxy-. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- Samanta, S., et al. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

- Gable, K. 13C NMR Chemical Shifts.

- Li, W., et al. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29).

- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2023-11-06).

Sources

A Technical Guide to the Solubility of Methyl 2,4-dicyanobenzoate in Common Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of Methyl 2,4-dicyanobenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in solution, predictive insights based on its chemical structure, and robust experimental protocols for empirical determination.

Understanding the Molecule: Structure and Polarity

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester group and two nitrile (-C≡N) groups. The spatial arrangement of these functional groups dictates the molecule's overall polarity and, consequently, its solubility in various organic solvents.

The methyl ester group (-COOCH₃) possesses polar character due to the electronegative oxygen atoms. Similarly, the two nitrile groups are highly polar because of the significant difference in electronegativity between carbon and nitrogen. The presence of these multiple polar functionalities suggests that this compound is a moderately polar molecule. However, the nonpolar benzene ring contributes to some lipophilic character. This duality in its structure is crucial for predicting its solubility.

Theoretical Solubility Profile: A Predictive Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This principle posits that substances with similar polarities are more likely to be soluble in one another. Based on the structural analysis of this compound, we can forecast its solubility in different classes of organic solvents.

A comprehensive table of common organic solvents and their properties is a useful reference for these predictions.[2][3]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderately to Sparingly Soluble | The ability of these solvents to act as hydrogen bond donors may not significantly interact with the functional groups of this compound, which are primarily hydrogen bond acceptors. Solubility is expected to decrease with increasing solvent polarity (e.g., lower solubility in water compared to alcohols). |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents have strong dipole moments and can effectively solvate the polar nitrile and ester groups of the molecule without the complexities of hydrogen bonding. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. The nonpolar benzene ring may allow for some minimal interaction. |

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable results in a laboratory setting.[4][5][6] The following protocol provides a systematic approach to quantifying the solubility of this compound.

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., as listed in Table 1)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Clarification:

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available, the SDS for related compounds such as Methyl 2,4-dichlorobenzoate and other methyl benzoate derivatives provide general handling guidelines.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed experimental protocol for its empirical determination. By understanding the principles of polarity and employing a systematic experimental approach, researchers can confidently determine the solubility of this compound in a variety of common organic solvents, enabling its successful application in their work.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- SAFETY DATA SHEET. (2024, August 14). Sigma-Aldrich.

- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.

- Material Safety Data Sheet. (2011, June 1). Alfa Aesar.

- SAFETY DATA SHEET. (2025, October 7). Thermo Fisher Scientific.

- 2 - SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- Methyl 2,4-dichlorobenzoate 97 35112-28-8. (n.d.). Sigma-Aldrich.

- Methyl 4-cyanobenzoate. (n.d.). PubChem.

- 2,4-D-Methyl. (n.d.). PubChem.

- Methyl 2,4-Dichlorobenzoate 35112-28-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Methyl 2, 4-Dichlorobenzoate, min 98% (GC), 100 grams. (n.d.). CP Lab Safety.

- Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. (n.d.). DTU Research Database.

- Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. (n.d.). ResearchGate.

- Methyl Benzoate. (n.d.). PubChem.

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

- Solvent Miscibility Table. (n.d.).

- Methyl Salicylate. (n.d.). PubChem.

- Methyl 2,4-dichlorobenzoate. (n.d.). Sigma-Aldrich.

Sources

- 1. chem.ws [chem.ws]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. csustan.edu [csustan.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

"Methyl 2,4-dicyanobenzoate" material safety data sheet (MSDS) information

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for Methyl 2,4-dicyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Profile of this compound

Physicochemical Properties and Identification

A foundational aspect of safe chemical handling is the correct identification and understanding of the substance's physical and chemical properties.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 58331-99-0 | |

| Molecular Formula | C₁₀H₆N₂O₂ | |

| Molecular Weight | 186.17 g/mol | |

| Physical State | Solid | Inferred |

| Appearance | White to off-white crystalline powder | Inferred |

Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] While specific GHS classifications are not fully documented in publicly available sources, the hazard profile of the structurally related isomer, Methyl 2,5-dicyanobenzoate, suggests potential for skin and eye irritation.[1] Therefore, it is prudent to handle this compound with the assumption that it may cause skin irritation and serious eye irritation.

Anticipated GHS Hazard Statements (based on available data and structural analogues):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Safe Handling and Storage Protocols

The causality behind stringent handling and storage protocols is the prevention of accidental exposure and maintaining the chemical's integrity.

Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3] Eyewash stations and safety showers should be readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[7]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Keep containers tightly closed to prevent contamination and moisture absorption.[6]

-

Store locked up or in an area accessible only to authorized personnel.

Caption: A generalized workflow for the safe handling of chemical reagents in a laboratory setting.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid is crucial.

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[6]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological and Ecological Information

Toxicological Information:

-

The primary anticipated toxicological effects are irritation to the skin, eyes, and respiratory system.

-

No specific data on carcinogenicity, mutagenicity, or reproductive toxicity for this compound is available in the provided search results.

Ecological Information:

-

The environmental impact of this compound has not been fully investigated. It is essential to prevent its release into the environment.[2] Do not allow the chemical to enter drains, sewers, or waterways.[9]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] It is recommended to entrust disposal to a licensed waste disposal company.[3]

Sources

- 1. 714237-94-2 Cas No. | Methyl 2,5-dicyanobenzoate | Matrix Scientific [matrixscientific.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. americanchemistry.com [americanchemistry.com]

- 6. media.hiscoinc.com [media.hiscoinc.com]

- 7. chemos.de [chemos.de]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 2,4-dicyanobenzoate: Synthesis, Characterization, and Potential Applications

Foreword: Charting a Course for a Niche Molecule

In the vast landscape of chemical synthesis, some molecules stand as well-documented cornerstones of research, their histories chronicled in seminal papers and extensive reviews. Others, like Methyl 2,4-dicyanobenzoate, exist in a more enigmatic space. While its structure is readily conceived, a detailed historical record of its discovery and development remains elusive in the mainstream chemical literature. This guide, therefore, deviates from a traditional historical narrative. Instead, it serves as a forward-looking technical manual for the modern researcher. Drawing upon established principles of organic chemistry and data from structurally related compounds, we present a robust, logical framework for the synthesis, characterization, and potential utility of this compound. This document is designed for the practicing chemist—the researcher, the scientist, the drug development professional—who seeks to not only understand but also to harness the potential of this unique dinitrile ester.

Strategic Synthesis: A Proposed Pathway

The synthesis of this compound can be logically approached from readily available starting materials. A common and effective method for introducing cyano groups onto an aromatic ring is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. A plausible and efficient synthetic route commences with Methyl 2,4-dichlorobenzoate, a commercially available starting material.

The proposed two-step synthesis involves:

-

Nucleophilic Aromatic Substitution: The two chloro substituents on the benzene ring are replaced by cyano groups using a cyanide source, such as copper(I) cyanide.

-

Esterification (if starting from the acid): If beginning with 2,4-dichlorobenzoic acid, an initial esterification step is required.

The direct cyanation of the methyl ester is often preferred to avoid potential side reactions with a free carboxylic acid group under the conditions of the Rosenmund-von Braun reaction.

Experimental Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar transformations.

Objective: To synthesize this compound from Methyl 2,4-dichlorobenzoate.

Materials:

-

Methyl 2,4-dichlorobenzoate

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Reagents for work-up (e.g., aqueous ferric chloride, ethyl acetate, brine)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Methyl 2,4-dichlorobenzoate (1.0 eq) and copper(I) cyanide (2.2-2.5 eq).

-

Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMF (or NMP) to the flask. The volume should be sufficient to create a stirrable slurry.

-

Reaction Conditions: Heat the reaction mixture to 150-180 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours to reach completion.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride to decompose the copper cyanide complexes.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

The following table summarizes the expected properties of this compound. These are estimated based on its structure and data from analogous molecules.

| Property | Expected Value |

| Molecular Formula | C₁₀H₆N₂O₂ |

| Molecular Weight | 186.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated in the range of 100-150 °C |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone), insoluble in water |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.5 (m, 3H, Ar-H), δ 4.0 (s, 3H, OCH₃) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 164-166 (C=O), δ 130-140 (Ar-C), δ 115-120 (CN), δ 53-55 (OCH₃) ppm |

| IR (KBr) | ν ~2230 cm⁻¹ (C≡N stretch), ~1730 cm⁻¹ (C=O stretch) |

| Mass Spec (EI) | m/z 186 (M⁺), 155 (M⁺ - OCH₃) |

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several areas of potential utility, particularly in medicinal chemistry and materials science.

-

Scaffold for Drug Discovery: The dicyanobenzene moiety is a known pharmacophore in various therapeutic areas. The cyano groups can act as hydrogen bond acceptors or be transformed into other functional groups, such as tetrazoles or amidines, which are common in drug candidates. The methyl ester provides a handle for further chemical modification, such as conversion to amides or other esters. The introduction of methyl groups into drug molecules is a known strategy to modulate physicochemical and pharmacokinetic properties.[1]

-

Precursor for Heterocyclic Synthesis: Dinitriles are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.

-

Building Block for Functional Materials: Aromatic dinitriles can be used in the synthesis of polymers and other materials with specific electronic or thermal properties.

Conclusion and Future Outlook

This compound represents a molecule of untapped potential. While its history may not be as rich as that of more common reagents, its future is open to exploration by innovative researchers. The synthetic pathway and characterization data presented in this guide provide a solid foundation for its preparation and use in the laboratory. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, it is likely that compounds like this compound will find their place in the ever-expanding toolkit of the modern chemist.

References

-

[Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208. [Link]

Sources

Methyl 2,4-Dicyanobenzoate: A Versatile Precursor in Modern Organic Synthesis

Abstract

Methyl 2,4-dicyanobenzoate is a highly functionalized aromatic compound that has emerged as a powerful and versatile precursor in organic synthesis. Its unique architecture, featuring two electron-withdrawing nitrile groups and a reactive methyl ester on a benzene ring, provides multiple sites for chemical modification. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a focus on its utility in constructing complex heterocyclic systems and functionalized molecules relevant to pharmaceutical and materials science research. We will delve into the causality behind experimental choices, provide validated protocols, and present a forward-looking perspective on the potential of this pivotal building block.

Introduction: The Strategic Value of a Multifunctional Precursor

In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency and elegance of a synthetic route. This compound is a prime example of a precursor that offers significant strategic advantages. The molecule's value lies in the orthogonal reactivity of its three primary functional groups:

-

Two Nitrile (Cyano) Groups: These groups are exceptionally versatile. They can be hydrolyzed to carboxylic acids, reduced to primary amines, or serve as electrophilic partners in cycloaddition and condensation reactions to forge complex nitrogen-containing heterocycles. Their strong electron-withdrawing nature also significantly influences the reactivity of the aromatic ring.

-

Methyl Ester Group: A classic functional handle, the ester can be readily hydrolyzed, amidated, or reduced, allowing for straightforward modification or extension of this position of the molecule.

-

Aromatic Ring: The benzene core is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the two powerful electron-withdrawing cyano groups, opening pathways for C-C, C-O, C-N, and C-S bond formation at specific positions.

This confluence of functionalities in a single, stable molecule makes this compound a high-value intermediate for accessing diverse molecular scaffolds, particularly in the synthesis of novel heterocyclic compounds for medicinal chemistry and materials science.[1][2]

Synthesis of this compound

The preparation of this compound is typically achieved from its corresponding carboxylic acid, 2,4-dicyanobenzoic acid. The acid itself can be synthesized via several routes, with a common industrial method involving the oxidation of substituted xylenes. The final esterification step is a standard transformation.

Illustrative Synthetic Workflow

The following diagram outlines a common two-step process: the preparation of the parent acid followed by esterification.

Caption: Generalized synthetic pathway to this compound.

Experimental Protocol: Fischer Esterification of 2,4-Dicyanobenzoic Acid

This protocol is a standard, reliable method for converting the carboxylic acid to the desired methyl ester. The choice of concentrated sulfuric acid as a catalyst is based on its efficacy in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by methanol.

Materials:

-

2,4-Dicyanobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dicyanobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid) to dissolve the starting material. Carefully, add concentrated sulfuric acid dropwise (approx. 0.1 eq). The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting acid spot.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.

-

Neutralization & Extraction: Carefully add saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield pure this compound as a white solid.

| Parameter | Condition | Rationale |

| Solvent | Methanol | Serves as both the solvent and the reactant. Using it in large excess drives the equilibrium towards the product side (Le Châtelier's principle). |

| Catalyst | Conc. H₂SO₄ | A strong acid catalyst essential for the Fischer esterification mechanism. |

| Temperature | Reflux (~65°C) | Provides sufficient thermal energy to overcome the activation barrier without degrading the product. |

| Workup | NaHCO₃ wash | Neutralizes the acidic catalyst, making the product less water-soluble and easier to extract into the organic phase. |

| Purification | Recrystallization | A robust method for purifying crystalline solids, providing high-purity material. |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the diverse transformations its functional groups can undergo.

Reactions of the Nitrile Groups: Gateway to Heterocycles

The twin nitrile groups are the primary drivers of this precursor's utility in constructing complex heterocyclic systems.

A. Synthesis of Benzodiazepine Derivatives

The reaction of o-phenylenediamines with dinitriles is a powerful method for synthesizing benzodiazepine scaffolds, which are privileged structures in medicinal chemistry. The reaction proceeds via a double condensation mechanism.

Caption: Synthesis of a benzodiazepine core from this compound.

B. Synthesis of 2-Cyanobenzothiazoles

The nitrile group can be retained while leveraging the other functionalities. For instance, transformation of the ester and one nitrile into a different reactive group could precede cyclization. More advanced methods involve C-H functionalization, where a related dinitrile precursor could cyclize to form important building blocks like 2-cyanobenzothiazoles, valuable for their role in bioconjugation and as pharmaceutical intermediates.[2]

Experimental Protocol: Synthesis of a Substituted Benzothiazine

While not a direct reaction of this compound, this protocol illustrates a common strategy for building heterocycles from related precursors, a pathway accessible from our title compound after suitable functional group manipulation. This synthesis reacts 2-aminobenzenethiol with a β-ketoester.[3]

Materials:

-

2-Aminobenzenethiol

-

Ethyl acetoacetate

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

Procedure:

-

Setup: In a round-bottom flask, dissolve 2-aminobenzenethiol (1.0 eq) in a minimal amount of ethanol.

-

Addition: Add ethyl acetoacetate (1.1 eq) to the solution.

-

Solvent & Reaction: Add DMSO as the solvent and oxidizing agent. Heat the reaction mixture to 120°C for 2-4 hours.

-

Workup: After cooling, pour the reaction mixture into ice water. The product will precipitate out.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure 4H-1,4-benzothiazine derivative.[3]

| Reagent/Condition | Role | Rationale |

| 2-Aminobenzenethiol | Bifunctional Nucleophile | Contains both an amine and a thiol group, enabling a double condensation/cyclization cascade. |

| Ethyl acetoacetate | Electrophilic Partner | The β-dicarbonyl structure provides two electrophilic sites for reaction. |

| DMSO at 120°C | Solvent & Oxidant | Facilitates the reaction and promotes the final aromatization step through oxidation. |

Reactions of the Methyl Ester

The ester group provides a reliable handle for subsequent modifications.

-

Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid, 2,4-dicyanobenzoic acid. This unmasks a site for amide coupling or other carboxylate chemistry.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amide. This is a key step in building more complex molecular architectures.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (2,4-dicyanophenyl)methanol. This introduces a new functional group for further elaboration.

Reactions of the Aromatic Ring

The powerful electron-withdrawing effect of the two nitrile groups makes the aromatic ring electron-deficient. This deactivates it towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) . Halogenated analogs of this compound are particularly effective substrates for SNAr, where a nucleophile can displace the halide.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of synthesized this compound. The following data are characteristic of the molecule.

| Technique | Feature | Expected Chemical Shift / Frequency | Interpretation |

| ¹H NMR | Aromatic Protons | δ 7.8 - 8.2 ppm | Three distinct signals (doublet, doublet of doublets, doublet) due to the asymmetric substitution pattern. |

| Methyl Protons | δ ~3.9 ppm (singlet) | A singlet integrating to 3 protons, characteristic of a methyl ester. | |

| ¹³C NMR | Nitrile Carbons (C≡N) | δ ~115-120 ppm | Two distinct signals for the two nitrile carbons. |

| Aromatic Carbons | δ ~130-140 ppm | Signals corresponding to the six carbons of the benzene ring. | |

| Ester Carbonyl (C=O) | δ ~165 ppm | The characteristic downfield signal of the ester carbonyl carbon. | |

| Methyl Carbon (-OCH₃) | δ ~53 ppm | The signal for the methyl carbon of the ester group. | |

| IR Spectroscopy | Nitrile Stretch (C≡N) | ~2230 cm⁻¹ (strong, sharp) | A very characteristic absorption for the nitrile functional group. |

| Carbonyl Stretch (C=O) | ~1725 cm⁻¹ (strong, sharp) | The characteristic absorption for the ester carbonyl. | |

| C-O Stretch | ~1250-1300 cm⁻¹ | Stretch associated with the ester C-O bond. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 186.04 | Corresponds to the molecular weight of C₁₀H₆N₂O₂. |

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.[4][5][6]

Conclusion and Future Outlook

This compound is a testament to the power of multifunctional precursors in streamlining complex organic syntheses. Its predictable reactivity and the orthogonal nature of its functional groups provide chemists with a reliable platform for generating molecular diversity. The ability to readily construct nitrogen-containing heterocycles ensures its continued relevance in drug discovery and medicinal chemistry.[1]

Future applications will likely exploit the molecule's unique electronic properties. The electron-deficient aromatic ring makes it an interesting candidate for incorporation into novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the applications for this versatile building block are poised to expand even further.

References

- DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate.

- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

- Arkivoc. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)- acetamido] alkanoate.

- ResearchGate. (2022). Diazo Compounds: Recent Applications in Synthetic Organic Chemistry and Beyond.

- ResearchGate. (2014). Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene.

- NIST WebBook. (n.d.). 2,4-D methyl ester.

- DEA Diversion Control Division. (n.d.). Precursor and chemical trends in illicit drug manufacturing.

- ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates.

- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.

- National Institutes of Health. (n.d.). Diazo Compounds: Versatile Tools for Chemical Biology.

- Sigma-Aldrich. (n.d.). Methyl 2,4-dichlorobenzoate 97 35112-28-8.

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

- The Royal Society of Chemistry. (n.d.). Supplemental Information.

-

MDPI. (2024). Heterocycles in Medicinal Chemistry II. Retrieved from [Link]

- Longdom Publishing. (n.d.). Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds.

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

- A. Y. (n.d.). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review.

-

ResearchGate. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. Retrieved from [Link]

- ResearchGate. (n.d.). Application of alfa-diazo-beta-dicarbonyl compounds in organic synthesis.

-

MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2022). Diazo Compounds: Recent Applications in Synthetic Organic Chemistry and Beyond. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

Sources

- 1. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. One moment, please... [chemistrysteps.com]

Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of Methyl 2,4-dicyanobenzoate

Abstract

Methyl 2,4-dicyanobenzoate, a synthetically accessible yet underexplored aromatic compound, stands as a promising scaffold for innovation across multiple scientific disciplines. This guide delineates the untapped potential of this molecule, offering a roadmap for researchers in medicinal chemistry, materials science, and synthetic chemistry. We present a proposed synthetic pathway, detailed experimental protocols for its derivatization, and a forward-looking perspective on its application in the development of novel therapeutics, functional polymers, and advanced materials. This document is intended to serve as a foundational resource for scientists and drug development professionals poised to explore the rich chemical landscape offered by this versatile building block.

Introduction: The Case for a Novel Dicyanobenzoate Ester

The strategic placement of multiple reactive functional groups on an aromatic core is a cornerstone of modern chemical research. While various substituted benzoates have been extensively studied, this compound remains a largely theoretical construct, absent from major chemical catalogs and the broader scientific literature. Its unique architecture, featuring a methyl ester and two nitrile moieties at the 2- and 4-positions of a benzene ring, presents a compelling case for its synthesis and exploration. The electron-withdrawing nature of the cyano groups is anticipated to significantly influence the reactivity of the aromatic ring and the ester functionality, opening avenues for novel chemical transformations and applications. This guide provides the conceptual and practical framework for initiating research into this promising molecule.

Proposed Synthesis of this compound

Given its commercial unavailability, the first step for any research endeavor is a reliable synthetic route. A plausible and efficient pathway can be devised from commercially available starting materials, leveraging well-established synthetic transformations.

Synthetic Strategy

A logical approach involves a two-step conversion from a suitable precursor, such as 2,4-dibromobenzoic acid. The synthesis would proceed via the formation of the dinitrile, followed by esterification of the carboxylic acid.

"Methyl 2,4-dicyanobenzoate" theoretical and computational studies

An In-depth Technical Guide to Methyl 2,4-dicyanobenzoate: Integrating Experimental and Computational Perspectives

Introduction

This compound is a multifunctional aromatic compound featuring an ester group and two nitrile moieties on a benzene ring. As a derivative of the dicyanobenzene family, it holds potential as a versatile building block in organic synthesis, a precursor for advanced materials, and a scaffold in medicinal chemistry. The strategic placement of electron-withdrawing cyano groups and an ester functionality creates a unique electronic landscape, making it a compelling subject for both experimental characterization and theoretical investigation.

This guide serves as a technical resource for researchers and scientists, offering a comprehensive analysis of this compound. We will bridge the gap between empirical data and theoretical models, providing not just protocols but the scientific rationale behind them. The core of this document lies in synthesizing experimental spectroscopic data with high-level computational chemistry to deliver a holistic understanding of the molecule's structural, vibrational, and electronic properties.

Part 1: Synthesis and Experimental Characterization

A thorough experimental characterization is fundamental to confirming the identity and purity of a synthesized molecule. For this compound, this involves a plausible synthetic route followed by a suite of spectroscopic analyses.

Proposed Synthesis: Fischer Esterification

While specific literature on the synthesis of this compound is sparse, a standard and reliable method is the acid-catalyzed esterification of 2,4-dicyanobenzoic acid.

Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 2,4-dicyanobenzoic acid in 20 volumes of anhydrous methanol.

-

Catalyst Addition: Cautiously add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate or can be extracted.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization

Spectroscopy provides the primary means of structural elucidation for organic compounds.[1][2][3] The following sections detail the expected spectroscopic signatures for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the two cyano groups and the carbonyl group will significantly deshield the aromatic protons, shifting them downfield.

| Predicted ¹H NMR Data for this compound | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| H-3 | ~8.4 | d (doublet) | 1H |

| H-5 | ~8.2 | dd (doublet of doublets) | 1H |

| H-6 | ~8.0 | d (doublet) | 1H |

| -OCH₃ | ~4.0 | s (singlet) | 3H |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~164 |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic CH | ~130-135 |

| C≡N (Nitrile) | ~115-118 |

| -OCH₃ | ~53 |

2. Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

| Key Functional Group Vibrations for this compound | |

| Functional Group | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C≡N Stretch (Nitrile) | 2240-2220 |

| C=O Stretch (Ester) | 1730-1715 |

| Aromatic C=C Bending | 1600-1450 |

| C-O Stretch (Ester) | 1300-1100 |

Part 2: Theoretical and Computational Studies

Computational chemistry provides a powerful lens to investigate molecular properties that are difficult or impossible to observe experimentally.[4] By solving approximations of the Schrödinger equation, we can predict geometries, energies, and spectroscopic properties with remarkable accuracy. Density Functional Theory (DFT) is a robust and widely used method for such investigations in organic chemistry.[5][6]

Computational Methodology

A reliable computational study requires a well-defined workflow and an appropriate theoretical model. The choice of functional and basis set is critical for balancing accuracy with computational cost.

Workflow for Computational Analysis

Caption: A standard workflow for the DFT analysis of an organic molecule.

Theoretical Model Selection

-

Functional: The B3LYP hybrid functional is a workhorse in DFT, offering a good balance of accuracy and efficiency for organic molecules.[5][7] It reliably calculates geometries and vibrational frequencies.

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice. It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing multiple bonds and polar atoms.[7]

Analysis of Computational Results

1. Optimized Molecular Geometry

Geometry optimization seeks the lowest energy conformation of the molecule. The resulting bond lengths and angles provide a theoretical structure that can be compared with crystallographic data of similar compounds.[8]

| Selected Calculated Geometric Parameters (B3LYP/6-311++G)* | ||

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | ~1.21 |

| Bond Length | C-O (ester) | ~1.35 |

| Bond Length | C≡N | ~1.16 |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |

2. Vibrational Analysis (Calculated IR Spectrum)

Frequency calculations not only confirm that the optimized structure is a true energy minimum (no imaginary frequencies) but also yield a theoretical IR spectrum.[5] These calculated frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and method limitations, allowing for a direct comparison with experimental data.

| Comparison of Experimental and Scaled Calculated IR Frequencies | ||

| Vibrational Mode | Expected Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| C≡N Stretch | 2240-2220 | ~2230 |

| C=O Stretch | 1730-1715 | ~1720 |

| C-O Stretch | 1300-1100 | ~1250 |

3. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[9]

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the benzene ring.

-

LUMO: Represents the ability to accept an electron. The LUMO will likely show significant contributions from the electron-withdrawing cyano groups and the carbonyl group, spread across the π-system.

-

HOMO-LUMO Gap (ΔE): This energy difference is an indicator of chemical stability and the energy required for electronic excitation. A larger gap implies higher stability.[9] The significant electron-withdrawing character of the substituents is expected to result in a relatively low-lying LUMO and a moderate energy gap.

| Calculated Electronic Properties (B3LYP/6-311++G)* | |

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -7.5 |